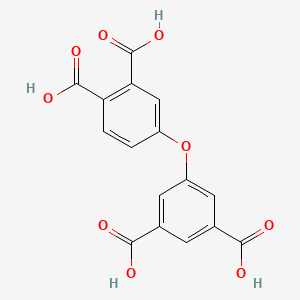

4-(3,5-Dicarboxyphenoxy)phthalic acid

Description

Properties

IUPAC Name |

4-(3,5-dicarboxyphenoxy)phthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O9/c17-13(18)7-3-8(14(19)20)5-10(4-7)25-9-1-2-11(15(21)22)12(6-9)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUIFUSXHAAKGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(3,5-Dicarboxyphenoxy)phthalic acid molecular structure and formula

Molecular Architecture, Synthesis Protocols, and Reticular Applications

Executive Summary

4-(3,5-Dicarboxyphenoxy)phthalic acid (CAS: 499793-28-1 ) is an asymmetric, ether-linked tetracarboxylic acid ligand.[1] Unlike symmetric isomers (such as 4,4'-oxydiphthalic acid), this molecule presents a unique "dual-personality" coordination geometry: one phenyl ring possesses an ortho-dicarboxyl motif (phthalic), while the other possesses a meta-dicarboxyl motif (isophthalic).

This structural asymmetry makes it a high-value monomer for:

-

Metal-Organic Frameworks (MOFs): The mixed chelating angles (60° vs. 120°) frustrate crystal packing, often leading to higher porosity and unique topology compared to symmetric linkers.[1]

-

Polyimides: The ether linkage introduces flexibility to the polymer backbone, improving solubility and melt-processability without sacrificing high-temperature stability.[1]

Molecular Specifications & Architecture

Chemical Identity

| Property | Data |

| IUPAC Name | 4-(3,5-dicarboxyphenoxy)benzene-1,2-dicarboxylic acid |

| CAS Number | 499793-28-1 |

| Formula | |

| Molecular Weight | 346.25 g/mol |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in DMSO, DMF, dilute alkali; Insoluble in water, acidic media |

Structural Analysis

The molecule consists of two benzene rings connected by an ether (-O-) bridge.[1]

-

Ring A (Phthalic): Contains carboxyl groups at positions 1 and 2.[1] This provides a "chelating" site capable of bidentate coordination to a single metal center.[1]

-

Ring B (Isophthalic): Contains carboxyl groups at positions 3 and 5.[1] This provides a bridging geometry, extending the framework connectivity.[1]

-

Ether Linkage: Introduces a bond angle of approximately 120°, creating a "V-shaped" or bent conformation that prevents dense stacking.[1]

Synthetic Pathway & Mechanism[1]

The synthesis of 4-(3,5-Dicarboxyphenoxy)phthalic acid relies on a nucleophilic aromatic substitution (

Reaction Logic

-

Nucleophile: Dimethyl 5-hydroxyisophthalate (provides the meta-dicarboxyl ring).[1]

-

Electrophile: 4-Nitrophthalonitrile (provides the ortho-dicarboxyl ring precursor).[1] Note: The nitrile group is used because it is stable during

and easily hydrolyzed later. -

Base: Potassium Carbonate (

) to generate the phenoxide.

Synthesis Diagram (Graphviz)[1]

Figure 1: Step-wise synthesis pathway via Nucleophilic Aromatic Substitution (

Experimental Protocol

Safety Note: 4-Nitrophthalonitrile is toxic.[1] DMSO and DMF are permeable solvents.[1] Work in a fume hood.

Step 1: Formation of the Ether Linkage

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve Dimethyl 5-hydroxyisophthalate (10 mmol) in anhydrous DMF (30 mL).

-

Activation: Add anhydrous

(12 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion. -

Coupling: Add 4-Nitrophthalonitrile (10 mmol) in one portion.

-

Reaction: Heat the mixture to 80–90°C for 6–8 hours. Monitor via TLC (Silica gel, Ethyl Acetate:Hexane 1:3).[1] The disappearance of the starting phenol indicates completion.[1]

-

Workup: Pour the cooled reaction mixture into ice water (200 mL). The intermediate product (usually a solid) will precipitate.[1] Filter, wash with water, and dry.[1][2][3]

Step 2: Hydrolysis to Tetracarboxylic Acid

-

Dissolution: Suspend the intermediate from Step 1 in a mixture of Ethanol (50 mL) and 20% NaOH aqueous solution (50 mL).

-

Reflux: Heat to reflux (approx. 100°C) for 12 hours. The nitriles will convert to carboxylates, and the esters will saponify.[1] Evolution of ammonia gas (

) confirms nitrile hydrolysis.[1] -

Acidification: Cool the solution to room temperature. Filter off any insoluble impurities.[1]

-

Precipitation: Slowly add concentrated HCl to the filtrate with vigorous stirring until pH < 2. A white to off-white precipitate will form.[1]

-

Purification: Filter the crude acid. Recrystallize from hot water or an Acetone/Water mixture to obtain pure 4-(3,5-Dicarboxyphenoxy)phthalic acid .[1]

Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed:

| Technique | Expected Signature | Diagnostic Value |

| FT-IR | Broad band 2500–3300 | Confirms carboxylic acid formation.[1] |

| FT-IR | Peak ~1690–1710 | Confirms carbonyl groups.[1] |

| FT-IR | Peak ~1240 | Confirms ether linkage integrity.[1] |

| 1H NMR | Carboxylic acid protons (4H).[1] | |

| 1H NMR | Asymmetric splitting pattern (due to non-equivalent rings).[1] |

Application: Reticular Chemistry (MOFs)[1]

This ligand is a "H4L" type ligand.[1][4] In MOF construction, its asymmetry allows for the formation of heterometallic clusters or complex topologies .[1]

-

Coordination Mode: The phthalic end (1,2-COOH) tends to form paddle-wheel clusters (e.g., with

or -

Porosity: The bent ether angle prevents the formation of non-porous, dense diamondoid networks, favoring open channels suitable for gas storage (

,

Solvothermal MOF Synthesis Example

-

Metal Source:

[1] -

Ligand: 4-(3,5-Dicarboxyphenoxy)phthalic acid[1]

-

Solvent: DMF/Ethanol/H2O (4:1:1)[1]

-

Conditions: Sealed Teflon autoclave, 85°C for 3 days.

-

Result: Blue block crystals (typical of Cu-based MOFs).[1]

References

-

ResearchGate. (2023). Related Isomer Studies: Metal-organic frameworks constructed from dicarboxylphenoxy isophthalic acid derivatives. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-(3,5-Dicarboxyphenoxy)phthalic Acid

Introduction

4-(3,5-Dicarboxyphenoxy)phthalic acid is a complex aromatic polycarboxylic acid. Its structure, featuring a flexible ether linkage connecting two distinct phenyl rings—one with ortho-dicarboxylic acids and the other with meta-dicarboxylic acids—makes it a significant building block (ligand) in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and high-performance polymers. The precise arrangement of its functional groups dictates the resulting material's topology, porosity, and physicochemical properties. Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development application.

This technical guide provides a comprehensive overview of the expected spectroscopic signature of 4-(3,5-Dicarboxyphenoxy)phthalic acid. As experimentally acquired spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and first principles of spectroscopy to present a robust, predictive analysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to acquire, interpret, and validate data for this compound and its derivatives. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy, explaining the causality behind experimental choices and providing field-proven protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Overview

A thorough characterization begins with a clear understanding of the molecule's structure and the expected signals from each of its components.

Caption: Molecular structure of 4-(3,5-Dicarboxyphenoxy)phthalic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the substitution patterns on the aromatic rings.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on each of the two aromatic rings, in addition to a highly deshielded signal for the carboxylic acid protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Protons (See Structure) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | 4H | Carboxylic acid protons are highly deshielded and often exchange, leading to a broad signal. Its chemical shift is concentration and solvent dependent.[1] |

| H on Phthalic Ring | ~7.8 - 8.0 | Multiplet | 3H | Protons on the phthalic acid moiety will form a complex multiplet system due to their ortho and meta couplings. |

| H on Phenoxy Ring | ~7.5 - 7.7 | Multiplet | 3H | Protons on the 3,5-dicarboxyphenoxy moiety will also form a distinct multiplet system. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will corroborate the ¹H data, providing definitive evidence for the number and type of carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon Atom | Predicted δ (ppm) | Rationale & Notes |

|---|---|---|

| Carboxylic Acid (-C OOH) | 165 - 175 | Carboxyl carbons are characteristically found in this downfield region.[1] Aromatic conjugation places them at the upfield end of the typical range.[1] |

| Aromatic C-O (Ether) | 150 - 160 | Carbon atoms directly attached to the ether oxygen are significantly deshielded. |

| Aromatic C-COOH | 130 - 140 | Quaternary carbons attached to the carboxylic acid groups. |

| Aromatic C-H | 115 - 130 | Protonated aromatic carbons, with exact shifts depending on their electronic environment. |

Experimental Protocol for NMR Data Acquisition

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended because it is an excellent solvent for polycarboxylic acids and its residual water peak does not typically obscure aromatic proton signals. Furthermore, the acidic -COOH protons are less prone to rapid exchange with DMSO compared to protic solvents like D₂O or methanol-d₄, making their observation more reliable.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 10-15 mg of 4-(3,5-Dicarboxyphenoxy)phthalic acid.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube. Gentle warming or sonication may be required to achieve complete dissolution.

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the field frequency to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover a range of -2 to 16 ppm to ensure all signals, including the broad carboxylic acid protons, are captured.

-

Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom, which simplifies the spectrum.[2]

-

Set the spectral width to cover 0 to 200 ppm.

-

A longer acquisition time and a higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

-

Integrate the ¹H signals and pick peaks for both spectra.

-

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and highly effective technique for identifying key functional groups within a molecule. For 4-(3,5-Dicarboxyphenoxy)phthalic acid, it is particularly useful for confirming the presence of the carboxylic acid and ether moieties.

Predicted IR Absorption Data

The IR spectrum of a carboxylic acid is dominated by the vibrations of the -COOH group.[3]

Table 3: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Notes |

|---|---|---|---|

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | This characteristically broad and intense absorption is due to strong intermolecular hydrogen bonding between the carboxylic acid groups.[1][4][5] |

| ~1700 | C=O stretch (Carboxylic Acid) | Sharp, Strong | The carbonyl stretch for an aromatic carboxylic acid is typically found at a lower frequency (1680-1710 cm⁻¹) compared to saturated acids due to conjugation with the benzene ring.[4][5] |

| ~1250 | C-O stretch (Carboxylic Acid) | Medium-Strong | This peak is associated with the C-O single bond stretching within the carboxyl group.[5] |

| ~1200 | C-O-C stretch (Aryl Ether) | Medium-Strong | Asymmetric stretching of the aryl ether linkage gives a characteristic strong band in this region. |

| 1600, 1450 | C=C stretch (Aromatic) | Medium-Weak | These absorptions are characteristic of the carbon-carbon stretching vibrations within the aromatic rings. |

Experimental Protocol for IR Data Acquisition (ATR)

Expertise & Causality: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra without the complications of preparing KBr pellets (e.g., moisture contamination, which can obscure the O-H region).

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (a few milligrams) of the solid 4-(3,5-Dicarboxyphenoxy)phthalic acid powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.

-

Spectrum Acquisition:

-

Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

-

Identify and label the major absorption bands corresponding to the functional groups listed in Table 3.

-

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

Expertise & Causality: Electrospray Ionization (ESI) is the ideal ionization technique for this molecule. It is a soft ionization method that is well-suited for polar, non-volatile compounds like polycarboxylic acids, minimizing in-source fragmentation and typically producing intact molecular ions. Negative ion mode ([M-H]⁻) is often preferred for carboxylic acids as they readily deprotonate to form stable carboxylate anions.

Table 4: Predicted Key Ions in ESI-MS

| Ionization Mode | Predicted m/z | Ion Formula | Rationale & Notes |

|---|---|---|---|

| Negative (ESI-) | 345.03 | [M - H]⁻ | The most abundant ion is expected to be the singly deprotonated molecule, confirming the molecular weight (346.25 g/mol ). |

| Negative (ESI-) | 172.01 | [M - 2H]²⁻ | The doubly deprotonated molecule may also be observed, particularly at higher pH or with less acidic solvents. |

| Positive (ESI+) | 347.04 | [M + H]⁺ | The protonated molecule is expected in positive mode. |

| Positive (ESI+) | 369.03 | [M + Na]⁺ | Adducts with sodium are very common in ESI-MS, especially if glassware or solvents contain trace amounts of sodium salts. |

| Positive (ESI+) | 329.03 | [M + H - H₂O]⁺ | Loss of water from the protonated molecule is a common fragmentation pathway for carboxylic acids.[6] |

Experimental Protocol for MS Data Acquisition (LC-MS)

Expertise & Causality: Coupling Liquid Chromatography (LC) with MS allows for online purification and separation from any potential impurities before mass analysis, ensuring the resulting spectrum is purely from the compound of interest. A simple mobile phase of water and acetonitrile with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) is typically effective.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture of water/acetonitrile.

-

LC Method:

-

Equilibrate a C18 reverse-phase HPLC column.

-

Inject a small volume (1-5 µL) of the sample solution.

-

Run a simple isocratic or gradient elution to deliver the sample to the mass spectrometer.

-

-

MS Method (ESI):

-

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 100-1000).

-

Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve maximum signal intensity for the expected molecular ion.

-

Acquire data in both positive and negative ion modes in separate runs to obtain a comprehensive profile.

-

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to the compound.

-

Identify the molecular ion ([M-H]⁻ or [M+H]⁺) and compare its measured m/z value to the theoretical value calculated from the molecular formula (C₁₆H₁₀O₉). The high resolution of modern mass spectrometers (e.g., Orbitrap or TOF) allows for confirmation of the elemental composition.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Absorption Data

The extensive conjugation across the two aromatic rings and the carbonyl groups will result in strong UV absorption.

Table 5: Predicted UV-Vis Absorption Maxima (in Methanol)

| Predicted λmax (nm) | Electronic Transition | Rationale & Notes |

|---|---|---|

| ~210 | π → π* | High-energy transition associated with the benzene rings. |

| ~280 - 300 | π → π* / n → π* | This longer-wavelength absorption is characteristic of the extended conjugated system involving the phenoxy and phthalic acid moieties. The exact position can be sensitive to solvent and pH. Phthalic acid itself shows a maximum around 276-281 nm.[7][8][9] |

Experimental Protocol for UV-Vis Data Acquisition

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

-

Instrument Setup:

-

Use a matched pair of quartz cuvettes (one for the sample, one for a solvent blank).

-

Calibrate the spectrophotometer by running a baseline correction with the solvent blank.

-

-

Spectrum Acquisition:

-

Fill the sample cuvette with the prepared solution.

-

Place the sample and blank cuvettes in the spectrophotometer.

-

Scan across the UV-Vis range (typically 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

References

-

JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

ResearchGate. (n.d.). Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Wikidata. (n.d.). 4-(3,5-dicarboxyphenoxy)phthalic acid. [Link]

-

Hesse, M., Meier, H., & Zeeh, B. (n.d.). 13C NMR Spectroscopy. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Phthalic acid. [Link]

-

ResearchGate. (n.d.). UV-vis spectra of dilute solution of phthalic acid in the presence and absence of CPC. [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of phthalic acid and absorption kinetics of ZIF-8. [Link]

-

Aerosol and Air Quality Research. (2022). Thermal-Desorption Proton-Transfer-Reaction Quadruple-Interface Time-of-Flight Mass Spectrometry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. echemi.com [echemi.com]

- 4. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. aaqr.org [aaqr.org]

- 7. Phthalic Acid | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Purity Analysis of Commercially Available 4-(3,5-Dicarboxyphenoxy)phthalic Acid: A Guide for Researchers and Developers

An In-Depth Technical Guide

Executive Summary

4-(3,5-Dicarboxyphenoxy)phthalic acid is a tetracarboxylic acid linker molecule of significant interest in the development of advanced materials, particularly Metal-Organic Frameworks (MOFs) and specialty polymers. The precise three-dimensional structure and performance of these materials are directly contingent on the purity of the constituent building blocks. Commercially available batches of this linker, often cited with a nominal purity of 95%, necessitate a robust and multi-faceted analytical strategy to identify and quantify impurities that could otherwise compromise research outcomes and product performance.[1][2][3] This guide provides a comprehensive framework for establishing a rigorous quality control workflow, detailing the underlying principles, step-by-step protocols, and data interpretation for a suite of essential analytical techniques.

Introduction: The Critical Role of Purity

The molecular structure of 4-(3,5-dicarboxyphenoxy)phthalic acid, featuring two distinct aromatic rings linked by an ether bond and adorned with four carboxylic acid groups, offers a specific geometry for coordination chemistry and polymerization. In the synthesis of MOFs, impurities can act as competing ligands or modulators, leading to defects in the crystal lattice, altered porosity, and diminished stability. For drug development professionals exploring its use as a linker, unidentified impurities could introduce toxicological risks or unpredictable pharmacokinetic behavior.

Potential impurities in commercial batches can stem from the synthesis, which typically involves a nucleophilic substitution reaction. These may include:

-

Starting Materials: Unreacted 3,5-dihydroxybenzoic acid or derivatives of phthalic acid.

-

Isomeric Variants: Products from non-ideal substitution patterns on the phthalic ring.

-

Partially Reacted Intermediates: Molecules where not all protecting groups have been removed or reactions have not gone to completion.

-

Residual Solvents and Water: Trapped solvent molecules (e.g., DMF, DMSO) from the reaction or purification process.

A multi-technique approach is therefore not just recommended but essential for a complete purity profile. This guide details the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC).

Chapter 1: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity assessment, offering unparalleled resolution for separating the target molecule from structurally similar impurities and providing quantitative data. For aromatic carboxylic acids, a reversed-phase method with ion suppression is the most effective approach.

Causality Behind the Method

The choice of a reversed-phase (e.g., C18) column is based on the nonpolar character of the molecule's aromatic backbone. However, the four carboxylic acid groups are highly polar and will be ionized at neutral pH, leading to poor retention and distorted peak shapes. To counteract this, the mobile phase is acidified (e.g., with formic or phosphoric acid).[4] This suppresses the ionization of the carboxyl groups, rendering the molecule more nonpolar and promoting well-defined interactions with the stationary phase, resulting in sharp, symmetrical peaks necessary for accurate quantification.[5]

Detailed Protocol: HPLC Purity Determination

-

Instrumentation & Columns:

-

HPLC or UPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Filter both phases through a 0.22 µm membrane and degas thoroughly.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Gradient Elution:

-

Start at 10% B.

-

Linear gradient to 90% B over 20 minutes.

-

Hold at 90% B for 5 minutes.

-

Return to 10% B over 1 minute and equilibrate for 4 minutes.

-

-

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of the 4-(3,5-dicarboxyphenoxy)phthalic acid sample.

-

Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution.

-

If solubility is an issue, a small amount of a suitable base (e.g., ammonium hydroxide) can be added, followed by dilution in the mobile phase.[6]

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity using the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

-

Data Presentation: Example Impurity Profile

| Retention Time (min) | Peak Area (%) | Possible Identification |

| 4.5 | 0.35 | 3,5-Dihydroxybenzoic Acid |

| 8.2 | 0.80 | Isomeric Impurity |

| 12.1 | 98.5 | 4-(3,5-Dicarboxyphenoxy)phthalic acid |

| 14.5 | 0.35 | Unknown |

Chapter 2: Structural Confirmation and Identification

While HPLC quantifies purity, it does not confirm the identity of the main peak or its impurities. For this, spectroscopic methods are indispensable.

Part A: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation. It is highly sensitive to the chemical environment of each proton and carbon atom, making it an excellent tool for identifying organic impurities.[7]

¹H NMR is used to verify the presence of all expected proton signals and their corresponding integrations. The acidic protons of the carboxyl groups are highly deshielded and appear as a characteristic broad signal far downfield (10-12 ppm).[8] The aromatic protons will show a specific splitting pattern based on their positions. Impurities will present as additional, unassignable signals. ¹³C NMR confirms the carbon skeleton, with the carbonyl carbons appearing significantly downfield (160-180 ppm).[8] Deuterated DMSO (DMSO-d₆) is a common solvent choice due to its ability to dissolve polar carboxylic acids and exchange with the acidic protons, which can be useful for signal assignment.

-

Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition:

-

Record a standard ¹H NMR spectrum.

-

Record a standard ¹³C NMR spectrum.

-

If necessary, perform a D₂O exchange experiment to confirm the identity of the acidic OH protons.

-

-

Data Interpretation:

-

Confirm the chemical shifts, splitting patterns, and integrations of all signals match the expected structure of 4-(3,5-dicarboxyphenoxy)phthalic acid.

-

Scrutinize the baseline for low-level signals that do not correspond to the main compound or the solvent. These signals can be integrated relative to the main compound to estimate the level of organic impurities.

-

Part B: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound and to propose molecular formulas for impurities detected in HPLC.

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids.[9] Operating in negative ion mode [ESI(-)] is highly effective as the carboxylic acid groups readily deprotonate to form [M-H]⁻ ions, providing a clear signal for the molecular weight. Coupling HPLC with MS (LC-MS) allows for the acquisition of mass spectra for each peak separated by the HPLC, enabling the direct identification of impurities.[10]

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight) with an ESI source.

-

Method: Use the HPLC method described in Chapter 1, but ensure the mobile phase additives (formic acid) are compatible with MS.

-

MS Parameters (Negative Ion Mode):

-

Ionization Mode: ESI(-)

-

Scan Range: m/z 100-1000

-

Capillary Voltage: -3.5 kV

-

Drying Gas Temperature: 300 °C

-

-

Data Interpretation:

-

Confirm the mass of the main peak corresponds to the expected [M-H]⁻ ion for C₁₆H₁₀O₉ (Expected m/z: 345.02).

-

Extract the mass spectra for minor peaks to determine their molecular weights and propose potential structures.

-

Chapter 3: Analysis of Residual Solvents and Thermal Stability

This chapter focuses on impurities that are not easily detected by HPLC or NMR, such as residual solvents and water, and assesses the material's overall thermal stability.

Part A: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, making it ideal for quantifying volatile components like water and residual solvents.[11][12]

-

Instrumentation: A thermogravimetric analyzer.

-

Method:

-

Place 5-10 mg of the sample into an alumina or platinum pan.

-

Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Interpretation:

-

A mass loss step below ~120 °C typically corresponds to water.

-

Mass loss between 120 °C and ~250 °C often indicates the presence of high-boiling point residual solvents like DMF or DMSO.

-

The onset of significant decomposition at higher temperatures indicates the thermal stability limit of the compound.[13]

-

Part B: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, identify polymorphic forms, and assess crystalline purity.

-

Instrumentation: A differential scanning calorimeter.

-

Method:

-

Seal 2-5 mg of the sample in an aluminum pan.

-

Heat the sample from 25 °C to a temperature just below its decomposition point (determined by TGA) at a rate of 10 °C/min under nitrogen.

-

-

Data Interpretation:

-

A sharp endothermic peak indicates the melting of a crystalline solid. A broad peak or the absence of a peak suggests an amorphous material.

-

The presence of multiple melting peaks could indicate crystalline polymorphism or a significant impurity level.

-

Chapter 4: Integrated Purity Assessment Strategy

No single technique can provide a complete picture of a compound's purity. A robust quality control strategy integrates the strengths of multiple analytical methods to build a comprehensive profile.

Workflow for Comprehensive Purity Analysis

The following diagram illustrates a logical workflow for the complete analysis of a commercial batch of 4-(3,5-dicarboxyphenoxy)phthalic acid.

Caption: Integrated workflow for purity analysis.

Summary of Analytical Techniques

| Technique | Primary Purpose | Information Provided | Strengths | Limitations |

| HPLC | Quantitative Purity | Area % of main peak and impurities. | High resolution, accurate quantification. | Does not identify structures. |

| NMR | Structural Confirmation | Definitive structure, detection of organic impurities. | Unambiguous structural data. | Less sensitive for quantification of minor impurities. |

| LC-MS | Impurity Identification | Molecular weight of impurities. | Confirms identity of HPLC peaks. | Ionization efficiency can vary. |

| TGA | Solvent/Water Content | Mass % of volatile components. | Highly accurate for volatiles. | Does not identify the solvent. |

| DSC | Thermal Properties | Melting point, crystallinity. | Assesses physical form and stability. | Not a direct measure of chemical purity. |

Conclusion

The purity of 4-(3,5-dicarboxyphenoxy)phthalic acid is a critical parameter that dictates its performance in high-value applications. Relying solely on the manufacturer's stated purity is insufficient for demanding research and development activities. By implementing an integrated analytical strategy encompassing chromatography, spectroscopy, and thermal analysis, researchers can establish a comprehensive and trustworthy purity profile. This ensures the reliability and reproducibility of experimental results, accelerates material innovation, and mitigates risks in product development.

References

-

Fluorochem. 4-(3,5-Dicarboxyphenoxy)phthalic acid (CAS 499793-28-1).

-

Lab-Chemicals.Com. 4-(3,5-Dicarboxyphenoxy)phthalic acid, 95%.

-

Sigma-Aldrich. 4-(3,5-Dicarboxyphenoxy)phthalic acid | 499793-28-1.

-

BLD Pharm. 499793-28-1|4-(3,5-Dicarboxyphenoxy)phthalic acid.

-

Zarzycki, P. K. (2001). Chromatographic separations of aromatic carboxylic acids. PubMed.

-

HELIX Chromatography. HPLC Methods for analysis of Phthalic acid.

-

Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.

-

Nakamura, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.

-

Miljanić, O. Š., et al. (2013). Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. PMC.

-

ChemicalBook. 4-(3,5-dicarboxyphenoxy)phthalic acid | 1777822-70-4.

-

SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.

-

Google Patents. (2009). Method of quantification of carboxylic acids by mass spectrometry.

-

Fröberg, L. Thermal Analysis TGA / DTA.

-

Darko, E., & Thurbide, K. B. Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. University of Calgary.

-

Kumar, P., et al. (2018). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.

-

Mirivel, G., et al. (2011). Analysis of phthalic, isophthalic and long-chain (C4–C12) dicarboxylic acids in atmospheric aerosols by UPLC/ESI/ToF-MS. Analytical Methods.

-

Smoliński, A., et al. (2019). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLOS One.

-

Furer, V. L., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.

-

Drab-Karbasińska, K., et al. (2022). A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. MDPI.

-

Chatterjee, M., & Bhattacharjee, D. (2013). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. SciSpace.

-

Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.

-

GL Sciences Inc. Analysis of Phthalic Acid Effect of Mobile Phase pH on Retention Time.

-

Shevchenko, E. N., et al. (2014). Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. ResearchGate.

-

Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

-

Goral, A., et al. (2023). A Spectroscopic and In Silico Description of the Non-Covalent Interactions of Phthalic Acid Imide Derivatives with Deoxyribonucleic Acid—Insights into Their Binding Characteristics and Potential Applications. MDPI.

-

Sato, K., et al. (2022). Thermal-Desorption Proton-Transfer-Reaction Quadruple-Interface Time-of-Flight Mass Spectrometry. Aerosol and Air Quality Research.

-

Li, W., et al. (2016). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry.

-

Bragina, N. A., et al. (2021). Synthesis, Spectroscopic Properties and Redox Behavior Kinetics of Rare-Earth Bistetrakis-4-[3-(3,4-dicyanophenoxy)phenoxy]phtha. Semantic Scholar.

-

Wang, D., et al. (2023). Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis. Semantic Scholar.

-

Ying, G. G., et al. (2008). Determination of phenolic endocrine disrupting chemicals and acidic pharmaceuticals in wastewater and sludge. Bisphenol A Information & Resources.

-

SIELC Technologies. Phthalic Acid.

-

Kaiser, E. (2019). Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture. NETZSCH-Gerätebau GmbH.

-

Waters Corporation. SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid.

-

Lázaro, M., et al. (2018). Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. ResearchGate.

-

Hudlicky, T. (1989). The stereocontrolled synthesis of phthalic acid 4,5-cis-dihydrodiol and the total synthesis of thiarubrine A. Deep Blue Reprositories.

-

Towle, P. H., & Sachs, F. (2000). Phthalic Acids and Other Benzenepolycarboxylic Acids. Kirk-Othmer Encyclopedia of Chemical Technology.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. 4-(3,5-Dicarboxyphenoxy)phthalic acid | 499793-28-1 [sigmaaldrich.com]

- 4. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glsciences.com [glsciences.com]

- 6. agilent.com [agilent.com]

- 7. veeprho.com [veeprho.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. ajrconline.org [ajrconline.org]

- 11. web.abo.fi [web.abo.fi]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. waters.com [waters.com]

Methodological & Application

Synthesis protocol for 4-(3,5-Dicarboxyphenoxy)phthalic acid

Executive Summary

This application note details the synthesis of 4-(3,5-Dicarboxyphenoxy)phthalic acid (CAS 499793-28-1) , a critical asymmetric tetracarboxylic acid monomer used in the development of high-performance polyimides (PI) and metal-organic frameworks (MOFs).

Unlike symmetrical dianhydrides (e.g., ODPA), this molecule introduces structural asymmetry, which significantly improves the solubility and processability of resulting polymers without compromising thermal stability.[1] The protocol utilizes a robust Nucleophilic Aromatic Substitution (

Strategic Analysis & Mechanism

The synthesis is designed around the

Why this strategy?

-

Solubility Control: The free acid form of 5-hydroxyisophthalic acid would require tri-deprotonation (one phenol, two carboxyls), generating a highly charged species with poor solubility in the aprotic polar solvents (DMF/DMSO) required for

.[1] The ester maintains organic solubility.[1] -

Reactivity: 4-Nitrophthalonitrile is highly activated for nucleophilic attack due to the electron-withdrawing nature of the ortho-cyano groups.

-

Purification: The intermediate (Step 1 product) allows for easy purification (recrystallization) before the final hydrolysis, ensuring the final tetra-acid is of polymer-grade purity.

Reaction Pathway Diagram

Figure 1: Synthetic workflow for 4-(3,5-Dicarboxyphenoxy)phthalic acid via

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role | Purity Req. |

| 4-Nitrophthalonitrile | 173.13 | 1.0 | Electrophile | >98% |

| Dimethyl 5-hydroxyisophthalate | 210.18 | 1.05 | Nucleophile | >98% |

| Potassium Carbonate ( | 138.21 | 2.5 | Base | Anhydrous, ground |

| DMF (N,N-Dimethylformamide) | 73.09 | Solvent | Solvent | Anhydrous (<0.1% |

| Sodium Hydroxide (NaOH) | 40.00 | Excess | Hydrolysis | Reagent Grade |

Step 1: Ether Bond Formation ( Coupling)

Objective: Synthesize Dimethyl 5-(3,4-dicyanophenoxy)isophthalate.

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a reflux condenser.

-

Charging: Add Dimethyl 5-hydroxyisophthalate (10.5 g, 50 mmol) and 4-Nitrophthalonitrile (8.65 g, 50 mmol) to the flask.

-

Solvation: Add DMF (60 mL) . Stir at room temperature until solids are dissolved.

-

Activation: Add Anhydrous

(17.3 g, 125 mmol) in one portion.-

Note: The base must be finely ground to maximize surface area.[1]

-

-

Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 12–24 hours .

-

Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly into Ice Water (600 mL) with vigorous stirring.

-

Isolation: A precipitate will form.[1][5] Filter the solid using a Buchner funnel.[1]

-

Washing: Wash the filter cake with water (

mL) to remove residual DMF and inorganic salts. -

Drying: Dry the solid in a vacuum oven at 60°C.

Step 2: Hydrolysis and Acidification

Objective: Convert the nitrile and ester groups into carboxylic acids.

-

Hydrolysis: Suspend the dried intermediate from Step 1 (10 g) in a solution of NaOH (10 g) in Water (100 mL) .

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours . -

Clarification: If the solution is not clear, filter it while hot to remove any trace unreacted insolubles.[1]

-

Acidification: Cool the filtrate to room temperature. Slowly add Concentrated HCl (12M) dropwise with stirring until the pH reaches 1–2 .

-

Precipitation: The target tetra-acid will precipitate as a white solid.[1] Stir for an additional 1 hour to ensure complete protonation.

-

Filtration: Filter the white solid and wash repeatedly with cold deionized water until the filtrate is neutral (pH 6–7).

-

Purification (Critical): Recrystallize the crude acid from Acetic Acid/Water or Hot Water to remove trace salts.[1]

-

Final Drying: Dry in a vacuum oven at 80°C for 24 hours.

Quality Control & Characterization

To validate the synthesis, the following analytical parameters should be met.

| Technique | Expected Result | Diagnostic Feature |

| Appearance | White crystalline powder | Absence of yellowing (indicates oxidation) |

| FT-IR | ~1690-1710 | Strong C=O stretch (Carboxylic Acid) |

| FT-IR | Absence of ~2230 | Critical: Disappearance of Nitrile (-CN) peak confirms hydrolysis |

| Carboxylic acid protons (-COOH) | ||

| Solubility | Soluble in DMSO, DMAc | Insoluble in Chloroform, Hexane |

Troubleshooting Guide

-

Issue: Product is yellow/brown.

-

Issue: Incomplete Hydrolysis (IR shows nitrile peak).

References

-

General Protocol for Ether-Linked Phthalonitriles

-

Synthesis of Isophthalic Acid Derivatives

-

Target Molecule Identification

-

Source: ChemicalBook / CAS Registry.[1]

- Context: Verification of CAS 499793-28-1: 4-(3,5-dicarboxyphenoxy)phthalic acid structure and physical properties.

-

-

Nucleophilic Arom

) Mechanism:

Sources

- 1. Phthalic acid - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 4. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. xray.uky.edu [xray.uky.edu]

Application Note: Solvothermal Synthesis of a Luminescent Metal-Organic Framework Using 4-(3,5-Dicarboxyphenoxy)phthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. The choice of the organic ligand is crucial in determining the final structure and properties of the MOF. Polycarboxylate ligands, in particular, are widely used due to their strong coordination ability with metal centers.

This application note provides a detailed experimental protocol for the synthesis of a novel Metal-Organic Framework utilizing the tetracarboxylate ligand, 4-(3,5-dicarboxyphenoxy)phthalic acid. This V-shaped and semi-rigid ligand offers multiple coordination sites, making it an excellent candidate for the construction of robust and intricate MOF architectures. The solvothermal synthesis method described herein is a common and effective technique for producing high-quality crystalline MOFs.[1][2]

Materials and Equipment

Materials

-

4-(3,5-Dicarboxyphenoxy)phthalic acid (C₁₆H₁₀O₉), 95% purity

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), 98% purity

-

N,N-Dimethylformamide (DMF), anhydrous, 99.8%

-

Ethanol, absolute

-

Deionized water

-

Acetone, ACS grade

Equipment

-

Analytical balance

-

20 mL scintillation vials

-

Teflon-lined stainless-steel autoclave

-

Programmable laboratory oven

-

Centrifuge

-

Schlenk line or similar inert atmosphere setup

-

Optical microscope

-

Powder X-ray diffractometer (PXRD)

-

Thermogravimetric analyzer (TGA)

-

Gas adsorption analyzer (e.g., BET surface area analyzer)

-

Fluorometer

Experimental Protocol

The following protocol details the solvothermal synthesis of a zinc-based MOF using 4-(3,5-dicarboxyphenoxy)phthalic acid.

Step 1: Precursor Solution Preparation

-

In a 20 mL scintillation vial, dissolve 34.6 mg (0.1 mmol) of 4-(3,5-dicarboxyphenoxy)phthalic acid in 5 mL of N,N-dimethylformamide (DMF).

-

In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in a solvent mixture of 3 mL of DMF and 2 mL of ethanol.

-

Once both solids are fully dissolved, combine the two solutions in a single vial and stir gently for 15 minutes at room temperature.

Rationale: The use of a solvent mixture like DMF and ethanol can help to control the solubility of the reactants and influence the crystal growth process. The molar ratio of ligand to metal is a critical parameter that can affect the resulting MOF structure. A 1:2 ratio is a common starting point for explorations of new MOF syntheses.

Step 2: Solvothermal Reaction

-

Transfer the combined solution into a 20 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in a programmable laboratory oven.

-

Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 72 hours.

-

After the reaction is complete, cool the oven to room temperature at a rate of 2°C/min.

Rationale: Solvothermal synthesis at elevated temperatures provides the necessary energy to overcome the kinetic barriers of MOF formation, leading to crystalline products.[1] A slow cooling rate can promote the growth of larger, higher-quality crystals. The 72-hour reaction time is often sufficient for the self-assembly process to reach completion.

Step 3: Product Isolation and Purification

-

After cooling, carefully open the autoclave and collect the crystalline product by decanting the supernatant.

-

Wash the collected crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials. After each wash, separate the crystals from the solvent by centrifugation at 8000 rpm for 5 minutes.

-

To remove the high-boiling point DMF from the pores of the MOF, perform a solvent exchange with a more volatile solvent. Immerse the crystals in acetone (3 x 10 mL) for 6 hours for each exchange.

-

After the final wash, decant the acetone and dry the product under vacuum at 80°C for 12 hours.

Rationale: A thorough washing and solvent exchange procedure is crucial for obtaining a pure and highly porous MOF. DMF molecules often coordinate to the metal centers or reside within the pores, and their removal is necessary to access the full porosity of the material.

Experimental Parameters Summary

| Parameter | Value |

| Ligand | 4-(3,5-Dicarboxyphenoxy)phthalic acid |

| Metal Salt | Zinc nitrate hexahydrate |

| Ligand:Metal Molar Ratio | 1:2 |

| Solvent System | DMF/Ethanol |

| Reaction Temperature | 120°C |

| Reaction Time | 72 hours |

| Cooling Rate | 2°C/min |

Characterization

Powder X-Ray Diffraction (PXRD)

The crystallinity and phase purity of the synthesized MOF should be confirmed by PXRD. The obtained diffraction pattern should be compared with a simulated pattern if single-crystal X-ray diffraction data is available, or with the patterns of known phases to ensure a new material has been formed.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the MOF and to confirm the removal of solvent molecules. The analysis is typically performed under a nitrogen atmosphere, with the temperature ramped from room temperature to around 600°C.

Gas Adsorption Analysis

To evaluate the porosity of the MOF, nitrogen adsorption-desorption isotherms should be measured at 77 K. The Brunauer-Emmett-Teller (BET) method can then be applied to calculate the specific surface area of the material.

Luminescence Spectroscopy

Given that zinc is a d¹⁰ metal, the resulting MOF is expected to exhibit ligand-based luminescence. The photoluminescent properties of the MOF can be investigated by recording its excitation and emission spectra in the solid state. This can be useful for potential applications in chemical sensing.

Experimental Workflow

Caption: Solvothermal synthesis and characterization workflow.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a novel MOF using 4-(3,5-dicarboxyphenoxy)phthalic acid. The described solvothermal method is a robust procedure for obtaining crystalline material. The outlined characterization techniques are essential for confirming the successful synthesis and for evaluating the properties of the resulting MOF. This protocol serves as a valuable starting point for researchers interested in exploring the potential of this versatile ligand in the design of new functional materials for various applications, including drug development, where the porous nature of MOFs can be exploited for controlled release.

References

-

A Zn(II)–Metal–Organic Framework Based on 4-(4-Carboxy phenoxy) Phthalate Acid as Luminescent Sensor for Detection of Acetone and Tetracycline. MDPI. [Link]

-

Metal Organic Frameworks | Open Access Journals - Research and Reviews. [Link]

-

Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. MDPI. [Link]

Sources

Application Note: Protocol for the Structural Characterization of 4-(3,5-Dicarboxyphenoxy)phthalic acid using Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction

4-(3,5-Dicarboxyphenoxy)phthalic acid is a polyfunctional aromatic carboxylic acid with a complex structure that holds potential for applications in materials science, coordination chemistry, and drug development.[1] Its utility in these fields is fundamentally dependent on a precise understanding of its molecular structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of organic molecules. This application note provides a detailed, field-proven protocol for the characterization of 4-(3,5-Dicarboxyphenoxy)phthalic acid using ¹H and ¹³C NMR spectroscopy. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.

Scientific Principles and Causality

The structural complexity of 4-(3,5-Dicarboxyphenoxy)phthalic acid, featuring two distinct aromatic rings and four carboxylic acid groups, necessitates a robust analytical approach. NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

-

¹H NMR Spectroscopy: This technique allows for the identification and quantification of hydrogen atoms (protons). The chemical shift of a proton is influenced by its local electronic environment. Electron-withdrawing groups, such as carboxylic acids and ether linkages, will deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). The splitting pattern (multiplicity) of each proton signal, arising from spin-spin coupling with neighboring protons, provides information about the connectivity of the atoms. The acidic protons of the carboxylic acid groups are expected to appear at a significantly downfield chemical shift, often as broad singlets, due to hydrogen bonding and chemical exchange.[2][3]

-

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, the chemical shift of each carbon atom is dependent on its electronic environment. Carbonyl carbons of carboxylic acids are highly deshielded and appear at the downfield end of the spectrum.[4][5] Aromatic carbons also have characteristic chemical shift ranges.

-

Choice of Solvent: The selection of an appropriate deuterated solvent is critical for successful NMR analysis. 4-(3,5-Dicarboxyphenoxy)phthalic acid, with its four carboxylic acid groups, is a polar molecule and is generally insoluble in nonpolar solvents like chloroform-d (CDCl₃).[6] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity, which can effectively solvate the analyte and break up intermolecular hydrogen bonding that can lead to signal broadening.[6][7] The residual proton signal of DMSO-d₆ (at ~2.50 ppm) and the carbon signal (at ~39.5 ppm) can serve as internal references.[8]

Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for the NMR characterization of 4-(3,5-Dicarboxyphenoxy)phthalic acid.

Caption: A flowchart of the experimental workflow.

Detailed Experimental Protocol

Materials and Equipment:

-

4-(3,5-Dicarboxyphenoxy)phthalic acid (purity ≥ 95%)[9]

-

Deuterated dimethyl sulfoxide (DMSO-d₆), 99.9 atom % D[7]

-

5 mm NMR tubes

-

Vortex mixer

-

Pasteur pipettes and bulbs

-

Glass wool or a syringe filter (PTFE, 0.45 µm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 4-(3,5-Dicarboxyphenoxy)phthalic acid into a clean, dry vial.[10][11] For ¹³C NMR, a higher concentration is recommended to achieve a good signal-to-noise ratio in a reasonable time.[11]

-

Add approximately 0.7 mL of DMSO-d₆ to the vial.[12]

-

Vortex the sample until the solid is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.

-

To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter.[10] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to obtain optimal resolution. This is a critical step to achieve sharp spectral lines.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

A spectral width of approximately 16 ppm is recommended to ensure all signals, including the broad carboxylic acid protons, are observed.

-

A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A spectral width of approximately 250 ppm is appropriate.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.[10] The acquisition time can range from 30 minutes to several hours depending on the sample concentration and spectrometer sensitivity.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.5 ppm for ¹³C).[8]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

-

Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values.

-

Expected NMR Data and Interpretation

The following diagram illustrates the structure of 4-(3,5-Dicarboxyphenoxy)phthalic acid with the non-equivalent protons and carbons labeled for assignment.

Sources

- 1. Three coordination polymers based on 3-(3′,5′-dicarboxylphenoxy)phthalic acid and auxiliary N-donor ligands: syntheses, structures, and highly selective sensing for nitro explosives and Fe3+ ions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 7. isotope.com [isotope.com]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. organomation.com [organomation.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing MOF Formation with 4-(3,5-Dicarboxyphenoxy)phthalic acid

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Metal-Organic Frameworks (MOFs) using the tetracarboxylic acid ligand, 4-(3,5-Dicarboxyphenoxy)phthalic acid. This complex, semi-rigid linker offers the potential for creating highly porous and functional materials, but its successful assembly requires precise control over reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key features of 4-(3,5-Dicarboxyphenoxy)phthalic acid as a MOF ligand?

4-(3,5-Dicarboxyphenoxy)phthalic acid is a V-shaped, semi-rigid tetracarboxylic acid ligand. Its key features include:

-

High Connectivity: With four carboxylate groups, it can coordinate to multiple metal centers, potentially forming robust, three-dimensional frameworks.

-

Functionality: The ether linkage provides a degree of flexibility, which can influence the final topology of the MOF. Aromatic groups and conjugated π-systems can impart desirable properties like luminescence.[1][2]

-

Versatility: It can be used with various metal ions (e.g., Zn(II), Cu(II), Zr(IV)) to generate diverse structures.[1][3]

Q2: What is the most common method for synthesizing MOFs with this type of polycarboxylate ligand?

The solvothermal method is the most prevalent and effective technique for producing highly crystalline MOFs from polycarboxylate linkers.[4][5] This process involves heating the metal salt and organic linker in a sealed vessel, typically a Teflon-lined autoclave, at temperatures ranging from 100°C to 250°C for 12 to 72 hours.[5][6] The solvent, often a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF), facilitates the dissolution of precursors and mediates crystal growth.[7][8]

Q3: What is a "modulator" and is it necessary for this synthesis?

A modulator is a small molecule, typically a monocarboxylic acid like formic acid or acetic acid, added to the reaction mixture.[9][10] It competes with the primary organic linker for coordination sites on the metal clusters.[11] This competition slows down the nucleation and crystal growth process, which can be crucial for obtaining a highly crystalline, phase-pure product instead of an amorphous powder or a mixture of phases.[9][11][12] For complex ligands like 4-(3,5-Dicarboxyphenoxy)phthalic acid, using a modulator is often highly recommended to improve reproducibility and the quality of the final MOF.[10]

Q4: Why is "activation" a critical step after synthesizing the MOF?

Activation is the process of removing the solvent and unreacted guest molecules from the pores of the MOF, making its internal surface area accessible for applications like gas storage or catalysis.[13][14] Since MOFs are synthesized in solution, their pores are initially filled with high-boiling solvents like DMF.[15] Improper removal of these molecules can cause the framework to collapse due to strong capillary forces, rendering the material non-porous.[14][16][17] Therefore, a careful, multi-step activation procedure is essential to maintain the structural integrity of the MOF.[18]

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis and post-synthetic treatment of MOFs using 4-(3,5-Dicarboxyphenoxy)phthalic acid.

Problem 1: Low Crystallinity or Formation of an Amorphous Product

Your powder X-ray diffraction (PXRD) pattern shows broad humps instead of sharp peaks, indicating a lack of long-range crystalline order.

Possible Causes:

-

Rapid Nucleation: The reaction kinetics are too fast, leading to rapid precipitation of an amorphous solid instead of ordered crystal growth.

-

Sub-optimal Solvent System: The polarity of the solvent may not be ideal for both dissolving the precursors and facilitating the self-assembly process.

-

Incorrect Temperature or Reaction Time: The temperature may be too high, accelerating nucleation, or the reaction time may be insufficient for crystallization.[8]

-

Presence of Impurities: Trace amounts of water or impurities in the reagents can interfere with crystal formation.[9]

Recommended Solutions:

-

Introduce a Modulator: Add a monocarboxylic acid (e.g., acetic acid, formic acid) to the reaction mixture. This will compete with the tetracarboxylate linker, slow down the reaction rate, and promote the growth of well-defined crystals.[11][12]

-

Optimize Reaction Temperature: Screen a range of temperatures. Lowering the temperature can slow down kinetics and favor the growth of larger, more ordered crystals.[4]

-

Vary the Solvent System: Experiment with different solvents or co-solvent mixtures (e.g., DMF/Ethanol, DMF/Water). The presence of a small amount of water can sometimes surprisingly accelerate crystallization, though an excess can be detrimental.[11]

-

Use a Templating Strategy: In some cases, the presence of a well-crystalline MOF seed crystal can induce the growth of a poorly crystalline MOF into a more ordered structure.[19][20]

Troubleshooting Workflow: Low Crystallinity

Caption: Troubleshooting decision tree for addressing low crystallinity.

Problem 2: Framework Collapse Upon Solvent Removal

The as-synthesized material is crystalline according to PXRD, but becomes amorphous after drying or heating under vacuum.

Possible Causes:

-

Strong Capillary Forces: During the evaporation of high-surface-tension solvents like DMF, strong capillary forces are exerted on the pore walls, causing the framework to collapse.[15][16] This is a common failure mode for highly porous MOFs.[14]

-

Thermal Instability: The framework may not be thermally stable enough to withstand the temperatures used for direct activation from a high-boiling solvent.

Recommended Solutions:

-

Implement a Solvent Exchange Protocol: Before heating, soak the as-synthesized MOF in a low-boiling-point, low-surface-tension solvent (e.g., ethanol, acetone, or chloroform) for 2-3 days, replacing the solvent several times.[15][17][18] This replaces the high-boiling DMF in the pores with a more volatile solvent that is easier to remove gently.

-

Use Supercritical CO₂ Drying: For exceptionally delicate frameworks, supercritical drying is the most effective method.[17] In this technique, the solvent within the pores is exchanged with liquid CO₂, which is then brought to its supercritical state. The CO₂ is then vented as a gas, completely avoiding the liquid-gas phase boundary and the associated capillary forces.[13][15][18]

-

Lower Activation Temperature: After a thorough solvent exchange, activate the material under a milder temperature (e.g., 80-120°C) under high vacuum for an extended period (12-24 hours).

Problem 3: Product is a Mixture of Crystalline Phases

The PXRD pattern shows sharp peaks, but they do not all correspond to a single, known phase, or extra peaks are present.

Possible Causes:

-

Competing Polymorphs: The reaction conditions may be near a thermodynamic or kinetic boundary, allowing for the formation of multiple crystalline structures. Less porous, denser structures are often the more thermodynamically stable product.[15]

-

Incomplete Reaction: Some starting material (e.g., the organic linker) may remain unreacted and crystallize separately.

Recommended Solutions:

-

Fine-Tune Modulator Concentration: The amount of modulator can significantly influence which crystalline phase is favored. Systematically vary the equivalents of the modulator to find a "sweet spot" for the desired phase.

-

Adjust Reaction Time and Temperature: A shorter reaction time might favor a kinetically stable product, while a longer time might lead to the more thermodynamically stable (and often denser) phase. Explore different time and temperature combinations.[8]

-

Density Separation: If the competing phases have different densities, they can sometimes be separated by suspension in a solvent of intermediate density.[17] However, this should be done quickly to avoid solvent exchange with the porous MOF.[17]

Experimental Protocols & Data

Table 1: Typical Starting Parameters for Solvothermal Synthesis

| Parameter | Recommended Range | Rationale |

| Metal Salt | Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, ZrCl₄ | Common, reactive metal sources for carboxylate MOFs. |

| Ligand Concentration | 0.05 - 0.2 M | Balances solubility and reaction rate. |

| Metal:Ligand Ratio | 1:1 to 3:1 | Stoichiometry influences the secondary building unit (SBU) formation. |

| Solvent | DMF, DEF, DMAc | High-boiling, polar aprotic solvents are effective at dissolving precursors.[6] |

| Temperature | 80 - 150 °C | Influences reaction kinetics and which crystalline phase is formed.[5] |

| Time | 24 - 72 hours | Allows for slow crystal growth, which is often necessary for high quality.[21] |

| Modulator (Optional) | Acetic Acid, Formic Acid | Controls nucleation and improves crystallinity.[12] |

| Modulator:Ligand Ratio | 20:1 to 100:1 (equivalents) | High concentrations are often needed to effectively compete with the linker. |

Protocol 1: General Solvothermal Synthesis

-

In a 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol) and 4-(3,5-Dicarboxyphenoxy)phthalic acid (e.g., 0.1 mmol) in 10 mL of DMF.

-

Add the modulator (e.g., 10 mmol of acetic acid).

-

Sonicate the mixture for 5 minutes until a clear solution or a fine suspension is formed.

-

Seal the vial tightly and place it in a programmable laboratory oven.

-

Heat the oven to the desired temperature (e.g., 120°C) and hold for 48 hours.

-

Allow the oven to cool slowly to room temperature.

-

Crystals should be visible at the bottom of the vial. Isolate the solid product by decanting the mother liquor.

-

Wash the crystals with fresh DMF (3 x 10 mL) to remove unreacted precursors.

-

Characterize the as-synthesized, solvent-filled crystals with PXRD to confirm crystallinity and phase purity.

Protocol 2: Post-Synthesis Solvent Exchange for Activation

-

After isolating the as-synthesized crystals (from Protocol 1, Step 8), decant the DMF.

-

Add a low-surface-tension solvent, such as anhydrous ethanol or acetone (enough to fully submerge the crystals).

-

Allow the crystals to soak for at least 8 hours.

-

Carefully decant the solvent and replace it with a fresh portion. Repeat this solvent exchange at least 5-6 times over 2-3 days to ensure all DMF has been removed from the pores.[15]

-

A final wash with an even more volatile solvent like dichloromethane or chloroform can be performed.

General MOF Synthesis & Activation Workflow

Caption: General workflow from synthesis to fully activated MOF.

The Role of Coordination Modulation

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Zn(II)–Metal–Organic Framework Based on 4-(4-Carboxy phenoxy) Phthalate Acid as Luminescent Sensor for Detection of Acetone and Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]

- 5. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]

- 6. rroij.com [rroij.com]

- 7. researchgate.net [researchgate.net]

- 8. iptek.its.ac.id [iptek.its.ac.id]

- 9. blogs.rsc.org [blogs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Insight into the mechanism of modulated syntheses: in situ synchrotron diffraction studies on the formation of Zr-fumarate MOF - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA04647H [pubs.rsc.org]

- 15. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 18. MOF Activation: Solvent Exchange and Supercritical Drying [eureka.patsnap.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. youtube.com [youtube.com]

Technical Support Center: Preventing Crystal Defects in MOFs Using 4-(3,5-Dicarboxyphenoxy)phthalic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs). This guide is designed to provide in-depth, practical advice on preventing crystal defects during MOF synthesis, with a specific focus on the utility of the tetracarboxylate ligand, 4-(3,5-Dicarboxyphenoxy)phthalic acid.

Introduction: The Challenge of Crystal Defects in MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with vast potential in applications ranging from gas storage and separation to catalysis and drug delivery.[1] However, the realization of their full potential is often hampered by the presence of crystal defects. These imperfections, which interrupt the regular, repeating arrangement of atoms, can significantly impact the material's properties, sometimes in detrimental ways.[2][3] Common defects in MOFs include missing linkers or metal clusters, which can alter pore size and connectivity, and consequently, the material's performance and stability.[4][5]

The strategic selection of organic linkers is a primary method for controlling and minimizing these defects. The ligand 4-(3,5-Dicarboxyphenoxy)phthalic acid, a tetracarboxylate linker, offers unique advantages in this regard due to its rigidity, high connectivity potential, and specific geometry. This guide will explore the common issues encountered during MOF synthesis and provide troubleshooting strategies centered around the effective use of this versatile ligand.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of crystal defects in MOFs?

A1: The most prevalent point defects in MOFs are:

-

Missing-Linker Defects: These occur when an organic linker is absent from its expected position in the crystal lattice, creating coordination vacancies on adjacent metal clusters.[5]

-